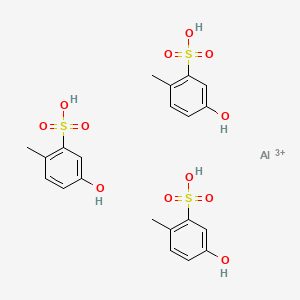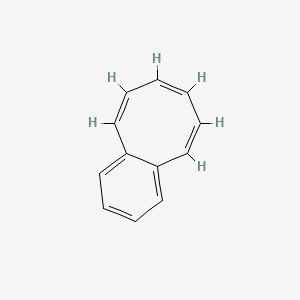
Benzocyclooctene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzocyclooctene is a chemical compound characterized by a benzene ring fused to an eight-membered cyclooctene ring. This unique structure imparts distinct chemical properties and reactivity, making it a subject of interest in various fields of scientific research, particularly in medicinal chemistry and organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of benzocyclooctene typically involves the thermal ring expansion of dienylbenzocyclobutenes. This method is efficient and allows for the preparation of various this compound derivatives . The reaction conditions often include the use of tetrahydrofuran, dichloromethane, ethanol, methanol, dimethylformamide, and acetonitrile in their anhydrous forms. Reactions are performed under nitrogen gas to prevent oxidation and other side reactions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as flash chromatography and high-performance liquid chromatography can enhance the efficiency of production.
Analyse Des Réactions Chimiques
Types of Reactions: Benzocyclooctene undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form epoxides and other oxygenated derivatives.
Reduction: Reduction reactions can convert this compound to its saturated form, benzocyclooctane.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the benzene ring or the cyclooctene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are frequently used.
Major Products:
Oxidation: Epoxides and hydroxylated derivatives.
Reduction: Benzocyclooctane.
Substitution: Various substituted this compound derivatives depending on the reagents used.
Applications De Recherche Scientifique
Benzocyclooctene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The primary mechanism of action of benzocyclooctene in biological systems involves the inhibition of tubulin polymerization. This inhibition disrupts the formation of microtubules, which are essential for cell division. By preventing microtubule formation, this compound can induce cell cycle arrest and apoptosis in cancer cells . The molecular targets include the tubulin proteins, and the pathways involved are related to cell cycle regulation and apoptosis.
Comparaison Avec Des Composés Similaires
Indene: Another compound investigated for its ability to inhibit tubulin polymerization.
Benzosuberene: A structurally related compound with similar biological activities.
Uniqueness: Benzocyclooctene is unique due to its eight-membered ring fused to a benzene ring, which imparts distinct chemical properties and reactivity. Its potent inhibition of tubulin polymerization and ability to act as a vascular disrupting agent make it a promising candidate for anticancer therapy .
Propriétés
Formule moléculaire |
C12H10 |
|---|---|
Poids moléculaire |
154.21 g/mol |
Nom IUPAC |
(5Z,7Z,9Z)-benzo[8]annulene |
InChI |
InChI=1S/C12H10/c1-2-4-8-12-10-6-5-9-11(12)7-3-1/h1-10H/b2-1-,3-1?,4-2?,7-3-,8-4-,11-7?,12-8? |
Clé InChI |
LSNYJLGMVHJXPD-FHFMTJEOSA-N |
SMILES isomérique |
C\1=C\C=C/C2=CC=CC=C2\C=C1 |
SMILES canonique |
C1=CC=CC2=CC=CC=C2C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


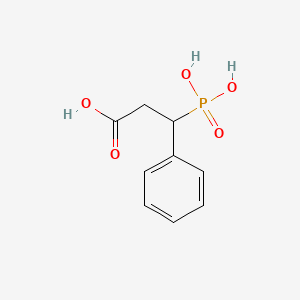
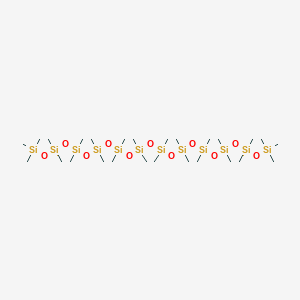
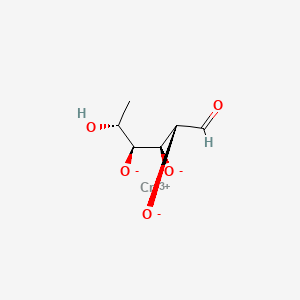
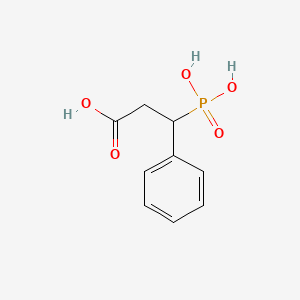
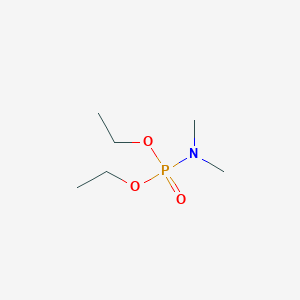
![Bis[4-allyl-2-methoxyphenoxy]methoxymethylsilane](/img/structure/B12657334.png)

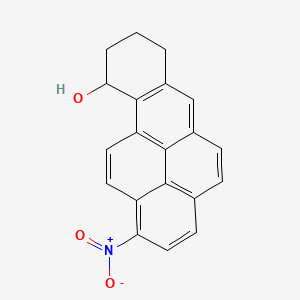

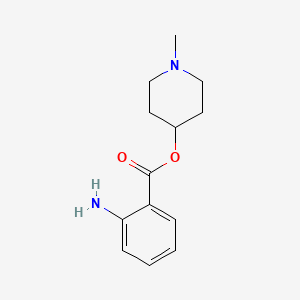
![[4-Ammonio-2-hydroxyphenyl]ammonium sulfate](/img/structure/B12657352.png)
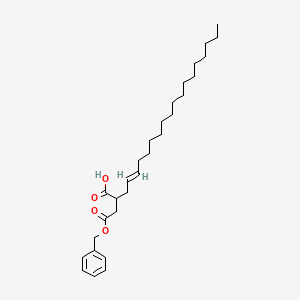
![Methylenebis[N,N-dimethylaniline]](/img/structure/B12657361.png)
